

Ethyllucidone (CAS 1195233-59-0): A Technical Overview of a Chalcone Compound

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Compound of Interest

Compound Name: Ethyllucidone

Cat. No.: B1151810

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Ethyllucidone** (CAS 1195233-59-0), a natural product belonging to the chalcone class of flavonoids. Due to the limited availability of specific experimental data for **Ethyllucidone** in publicly accessible literature, this document also furnishes a broader technical context for the synthesis, characterization, and potential biological activities of chalcones as a chemical class. This approach aims to equip researchers with the foundational knowledge that can be applied to the study of **Ethyllucidone** and related compounds.

Introduction to Ethyllucidone

Ethyllucidone is a chalcone that has been identified and isolated from the roots of *Lindera strychnifolia* and *Lindera aggregata*[1][2]. Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and are precursors to other flavonoids in plants. They are a well-studied class of compounds with a wide range of reported biological activities[3].

Chemical and Physical Properties

A summary of the known properties of **Ethyllucidone** is presented in the table below.

Property	Value	Source(s)
CAS Number	1195233-59-0	[4][5]
Molecular Formula	C ₁₇ H ₁₆ O ₄	[4][5]
Molecular Weight	284.31 g/mol	[4][5]
Chemical Class	Chalcone, Flavonoid	[1][3]
Natural Source(s)	Lindera strychnifolia, Lindera aggregata	[1][2]
SMILES String	<chem>CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2</chem>	[5]

Synthesis and Isolation of Chalcones: Experimental Protocols

While a specific synthesis protocol for **Ethyllucidone** has not been published, the general and well-established methods for chalcone synthesis are applicable. The most common method is the Claisen-Schmidt condensation.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative.

Materials:

- Substituted acetophenone (1.0 eq)
- Substituted benzaldehyde (1.0 eq)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 eq)
- Ethanol (95%)

- Mortar and pestle (for solvent-free methods) or reaction flask with magnetic stirrer
- Ice bath
- Buchner funnel and filter paper
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- TLC plates and developing chamber

Procedure:

- **Reactant Preparation:** Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of 95% ethanol in a reaction flask equipped with a magnetic stirrer. For solvent-free conditions, the reactants can be ground together in a mortar[4][6].
- **Reaction Initiation:** Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH or a pellet of solid NaOH/KOH to the mixture with constant stirring or grinding[6][7].
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 12:2)[4]. The formation of a solid precipitate is often an indicator of product formation[7].
- **Isolation of Crude Product:** Once the reaction is complete, acidify the reaction mixture with dilute HCl in an ice bath to neutralize the excess base[4]. The precipitated crude chalcone is then isolated by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crude product with cold water to remove any inorganic impurities[4][6].
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent, typically 95% ethanol[4][6]. Alternatively, for higher purity, column chromatography on silica gel can be employed[4].

Isolation from Natural Sources

A general protocol for the isolation of compounds from *Lindera strychnifolia* involves extraction and chromatographic separation.

Procedure:

- Extraction: The dried and powdered plant material (e.g., roots) is extracted with a suitable solvent, such as n-hexane or methanol.
- Chromatography: The crude extract is then subjected to separation techniques like Centrifugal Partition Chromatography (CPC) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds[2][8].

Characterization of Chalcones

The synthesized or isolated chalcone should be characterized to confirm its structure and purity.

Technique	Purpose	Expected Observations for Chalcones
Melting Point	To determine the purity of the compound.	A sharp and specific melting point range indicates a pure compound[6][7].
Thin Layer Chromatography (TLC)	To monitor reaction progress and assess purity.	A single spot with a specific Rf value in a given solvent system indicates a pure compound[4][6].
Infrared (IR) Spectroscopy	To identify functional groups.	Characteristic peaks for the α,β -unsaturated ketone group (-CO-CH=CH-) are expected[4].
NMR Spectroscopy (^1H and ^{13}C)	To elucidate the detailed chemical structure.	The proton and carbon NMR spectra will show characteristic chemical shifts and coupling constants for the aromatic and vinylic protons, as well as the carbonyl carbon of the chalcone backbone. The specific shifts will depend on the substituents[6][9][10].
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.	The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the chalcone, aiding in confirming its identity.

Biological Activity and Signaling Pathways of Chalcones

While there is no specific biological data available for **Ethyllucidone**, the chalcone scaffold is associated with a broad range of pharmacological activities, including anti-inflammatory,

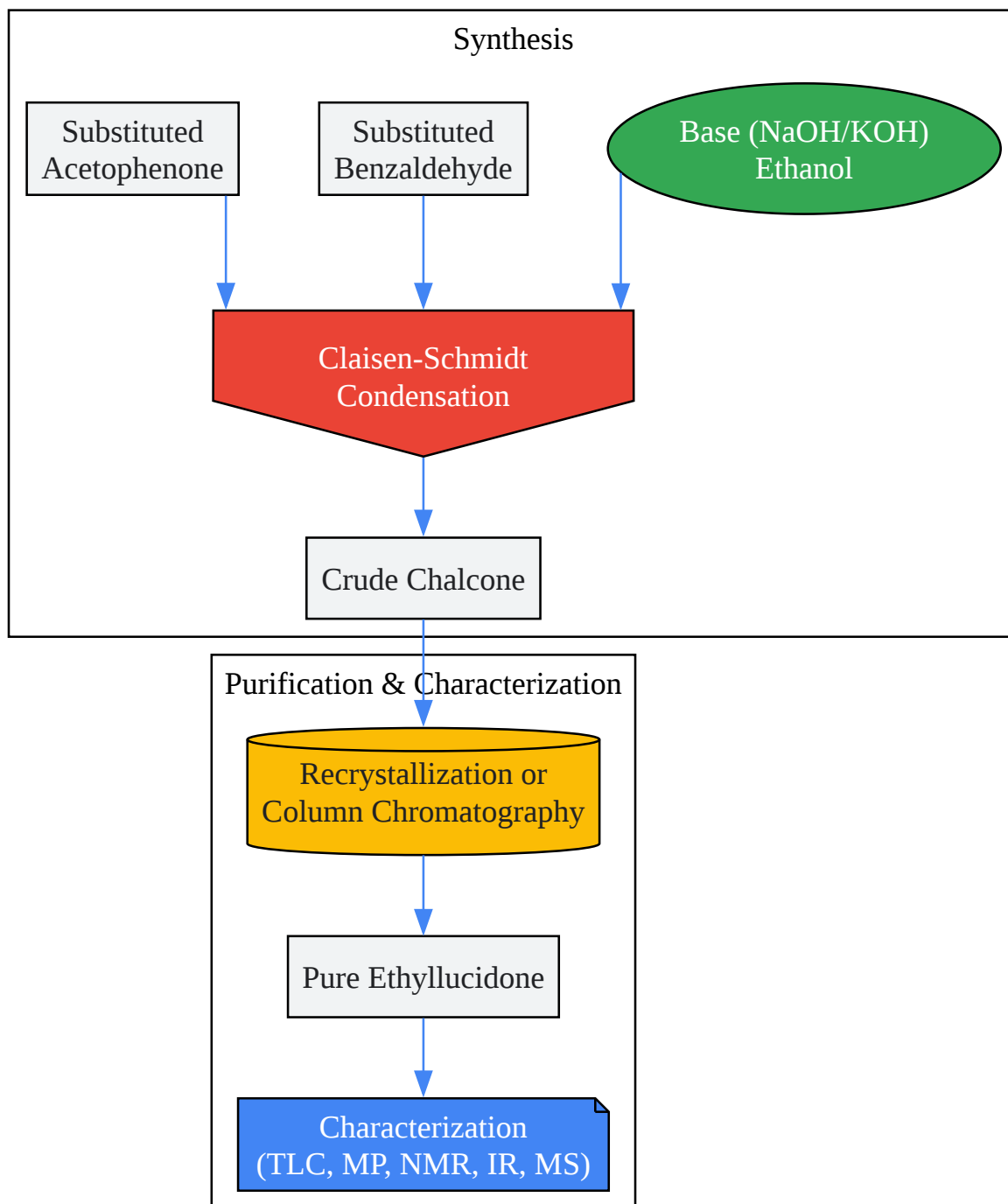
antioxidant, anticancer, and antimicrobial effects[1][3].

A related compound, lucidone, has been reported to possess hepatoprotective, antioxidant, and anti-inflammatory properties. Its mechanism of action is suggested to involve the upregulation of phase-II enzymes and HO-1 via the Nrf2 signaling pathway. Lucidone has also been shown to accelerate wound healing through the activation of the PI3K/AKT, Wnt/ β -catenin, and NF- κ B signaling cascades[3].

It is crucial to note that these activities are for the related compound lucidone and cannot be directly attributed to **Ethyllucidone** without specific experimental verification.

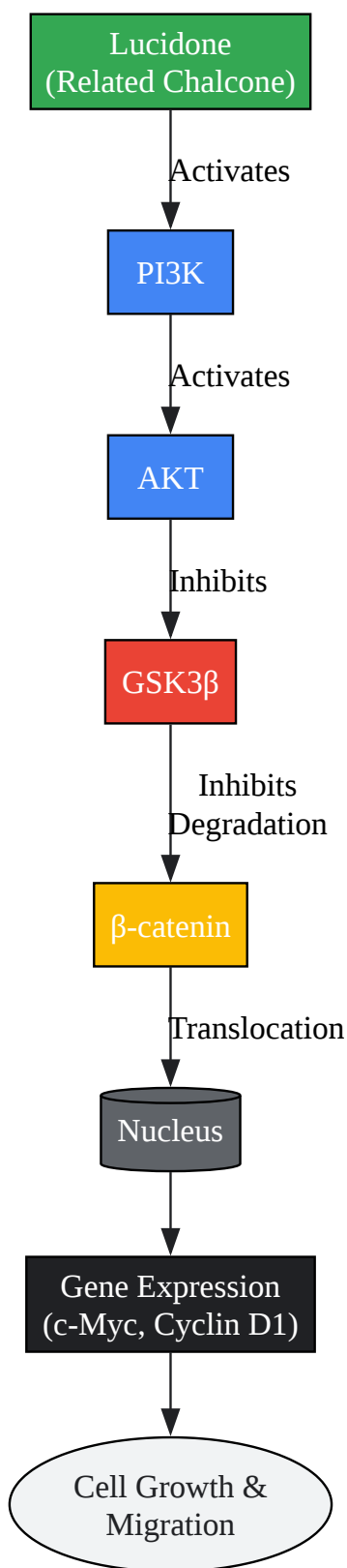
Visualizations

To aid in understanding the experimental and conceptual frameworks discussed, the following diagrams are provided.



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General workflow for the synthesis and characterization of chalcones.



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Hypothetical PI3K/AKT/β-catenin pathway, activated by the related compound Lucidone.

Conclusion

Ethyllucidone (CAS 1195233-59-0) is a structurally defined chalcone with limited characterization in scientific literature. This guide provides the available information on its properties and outlines established methodologies for the synthesis, purification, and characterization of chalcones, which can be applied to further investigate **Ethyllucidone**. The known biological activities of the related compound, lucidone, suggest potential areas of research for **Ethyllucidone**, particularly concerning its effects on cellular signaling pathways. Further experimental studies are necessary to elucidate the specific biological functions and mechanisms of action of **Ethyllucidone**.

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